5-chloro-2-(methylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpyrimidines This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiadiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- **2’-Chloro-5’-methoxy-N-(5-methoxy-1,3,4-thiadiazol-2-yl)-6-methyl-[4,4’-bipyridine]-3-carboxamide
Uniqueness
5-Chloro-2-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClN5O3S2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C9H8ClN5O3S2/c1-4-14-15-8(19-4)13-7(16)6-5(10)3-11-9(12-6)20(2,17)18/h3H,1-2H3,(H,13,15,16) |
InChI Key |
WIKTUSUISUIRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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